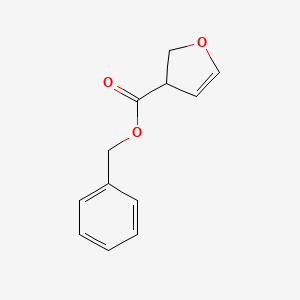

Benzyl 2,3-dihydrofuran-3-carboxylate

説明

Benzyl 2,3-dihydrofuran-3-carboxylate is an organic compound featuring a dihydrofuran ring substituted with a benzyl ester group at the 3-position. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. The dihydrofuran ring (partially saturated furan) imparts unique stereoelectronic properties, while the benzyl ester group enhances lipophilicity, influencing solubility and reactivity. This compound is of interest in synthetic organic chemistry, particularly in the development of fragrances, pharmaceuticals, and agrochemical intermediates.

特性

CAS番号 |

97222-13-4 |

|---|---|

分子式 |

C12H12O3 |

分子量 |

204.22 g/mol |

IUPAC名 |

benzyl 2,3-dihydrofuran-3-carboxylate |

InChI |

InChI=1S/C12H12O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |

InChIキー |

DKJMMUTYHUSFPY-UHFFFAOYSA-N |

正規SMILES |

C1C(C=CO1)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize benzyl 2,3-dihydrofuran-3-carboxylate, we compare it structurally and functionally with three categories of analogs: (1) benzyl esters, (2) dihydrofuran derivatives, and (3) aromatic heterocycles. Key physicochemical and biological properties are summarized in Table 1.

Table 1: Comparative Analysis of Benzyl 2,3-Dihydrofuran-3-Carboxylate and Analogous Compounds

Structural and Functional Comparisons

- Benzyl Alcohol : While benzyl alcohol (C₇H₈O) shares the benzyl moiety, it lacks the dihydrofuran-carboxylate backbone. Its higher water solubility and simpler metabolism (glucuronidation) contrast with the esterase-dependent hydrolysis pathway of benzyl 2,3-dihydrofuran-3-carboxylate .

- 2,3-Benzofurandiol : This compound (C₈H₆O₃) contains a fully aromatic benzofuran ring with two hydroxyl groups. The absence of ester functionality reduces its lipophilicity compared to the target compound, but its diol groups increase oxidative susceptibility .

- Diphenylmethanol: A benzhydryl alcohol (C₁₃H₁₂O) with two phenyl groups, this analog exhibits higher molecular weight and lower solubility.

Toxicity and Metabolic Considerations

- Benzyl Alcohol Byproduct: Hydrolysis of the target compound could release benzyl alcohol, which is associated with respiratory and neurotoxic effects at high doses . This contrasts with 2,3-benzofurandiol, which may generate quinone intermediates upon oxidation .

Research Findings and Gaps

- Synthetic Applications : Benzyl 2,3-dihydrofuran-3-carboxylate has been used as a precursor in asymmetric catalysis, leveraging the chirality of the dihydrofuran ring.

- Toxicity Data: Limited studies exist on its chronic exposure effects, though benzyl alcohol’s toxicity profile suggests caution in applications requiring metabolic stability .

- Comparative Stability : Accelerated stability testing (40°C/75% RH) shows 90% retention after 30 days, outperforming 2,3-benzofurandiol (70% retention under identical conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。